molecular formula C11H14S B14713857 2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene CAS No. 22740-05-2

2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene

Cat. No.: B14713857
CAS No.: 22740-05-2
M. Wt: 178.30 g/mol
InChI Key: UPLFNHDPSDTNQP-UHFFFAOYSA-N
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Description

2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene is an organic compound characterized by a benzene ring substituted with three methyl groups and an ethenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and ethenylsulfanyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethenylsulfanyl chloride. A suitable solvent such as dichloromethane is used, and the reaction is typically catalyzed by a Lewis acid like aluminum chloride.

    Procedure: The ethenylsulfanyl chloride is added dropwise to a solution of 1,3,5-trimethylbenzene in dichloromethane, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    Purification: The product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thioether using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene involves its interaction with molecular targets through its functional groups. The ethenylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the benzene ring can undergo aromatic substitution. These interactions can modulate biological pathways and chemical processes, making the compound valuable in various applications.

Comparison with Similar Compounds

  • 2-(Ethenylsulfanyl)-1,4-dimethylbenzene
  • 2-(Ethenylsulfanyl)-1,3-dimethylbenzene
  • 2-(Ethenylsulfanyl)-1,2,4-trimethylbenzene

Comparison: 2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene is unique due to the specific positioning of its methyl groups and the ethenylsulfanyl group. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and biological properties, making it a distinct compound for research and industrial applications.

Properties

CAS No.

22740-05-2

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

2-ethenylsulfanyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C11H14S/c1-5-12-11-9(3)6-8(2)7-10(11)4/h5-7H,1H2,2-4H3

InChI Key

UPLFNHDPSDTNQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC=C)C

Origin of Product

United States

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